1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea
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Overview
Description
1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an anilinocarbothioyl group, a cyclohexyl group, and a benzenesulfonamide moiety. Its chemical formula is C19H25N3O2S2.
Preparation Methods
The synthesis of 1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea typically involves multiple steps. One common method includes the reaction of aniline with carbon disulfide to form an anilinocarbothioyl intermediate. This intermediate is then reacted with N-cyclohexylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Chemical Reactions Analysis
1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
1-[4-(Cyclohexylsulfamoyl)phenyl]-3-phenylthiourea can be compared with similar compounds such as:
4-[(anilinocarbothioyl)amino]benzenesulfonamide: Lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
4-[(anilinocarbothioyl)amino]-N,N-dimethylbenzenesulfonamide: Contains dimethyl groups instead of the cyclohexyl group, leading to differences in reactivity and applications.
Properties
Molecular Formula |
C19H23N3O2S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[4-(cyclohexylsulfamoyl)phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H23N3O2S2/c23-26(24,22-17-9-5-2-6-10-17)18-13-11-16(12-14-18)21-19(25)20-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,22H,2,5-6,9-10H2,(H2,20,21,25) |
InChI Key |
OTCXRZHWOACREH-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
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